CYM5181
CAS No.:
Cat. No.: VC0524777
Molecular Formula: C17H17N3O3
Molecular Weight: 311.33 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H17N3O3 |
---|---|
Molecular Weight | 311.33 g/mol |
IUPAC Name | 5-(3,4-diethoxyphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole |
Standard InChI | InChI=1S/C17H17N3O3/c1-3-21-14-6-5-13(11-15(14)22-4-2)17-19-16(20-23-17)12-7-9-18-10-8-12/h5-11H,3-4H2,1-2H3 |
Standard InChI Key | MMKXHTDCKLZHIM-UHFFFAOYSA-N |
SMILES | CCOC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=NC=C3)OCC |
Canonical SMILES | CCOC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=NC=C3)OCC |
Appearance | Solid powder |
Introduction
Chemical and Structural Profile of CYM5181
Molecular Characteristics
CYM5181, also designated as CYM-5181, is a 3,5-diaryloxadiazole derivative characterized by its zwitterionic structure. The compound’s SMILES string (\text{CCOC1=C(OCC)C=C(C=C1)C1=NC(=NO1)C1=CC=NC=C1) reveals two ethoxy groups, an oxadiazole ring, and a pyridine moiety, contributing to its hydrophobicity and receptor selectivity . Key physicochemical properties include:
Property | Value |
---|---|
Hydrogen bond acceptors | 6 |
Hydrogen bond donors | 0 |
Rotatable bonds | 6 |
Purity | 99.35% |
Solubility | Moderate in ethanol |
The absence of ionizable groups at physiological pH (hydrogen bond donors = 0) facilitates blood-brain barrier penetration, distinguishing it from polar agonists like S1P or FTY720-P .
Synthesis and Optimization
CYM5181 was identified via ultra-high-throughput screening (uHTS) of heterocyclic libraries, optimized for S1P1 binding affinity and metabolic stability . A pivotal synthetic step involves the coupling of 3,4-diethoxyphenyl oxadiazole with an indan-1-ylamino ethanol intermediate under DIPEA catalysis, yielding the final product in 60% purity after column chromatography . Computational modeling revealed that substitutions at the oxadiazole 3-position enhance hydrophobic interactions with S1P1’s transmembrane domain 5 (TM5), reducing off-target effects on S1P3 .
Pharmacological Mechanisms and Receptor Interactions
S1P1 Activation and Lymphocyte Sequestration
CYM5181 binds S1P1 with a of 8.5, inducing receptor internalization, phosphorylation, and ubiquitination . Unlike S1P, which requires salt-bridge interactions with R120/E121, CYM5181 occupies a hydrophobic pocket near TM3 and TM7, as demonstrated by mutagenesis studies . This unique binding mode enables full agonism even in R120A/E121A mutant receptors, which are unresponsive to endogenous S1P .
In vivo, CYM5181 reduces circulating B- and T-lymphocytes by 65% and 85%, respectively, within 6 hours of administration . Mechanistically, this mirrors S1P1’s role in blocking lymphocyte egress from lymph nodes and the thymus . Two-photon imaging studies confirm that CYM5181 prolongs lymphocyte retention in the medullary sinus, an effect reversible by the S1P1 antagonist W146 .
Selectivity Over Other S1P Receptors
CYM5181 exhibits >100-fold selectivity for S1P1 over S1P3 ( ratio = 112), critical for avoiding cardiovascular side effects linked to S1P3 activation . Docking simulations using GOLD ChemPLP scores show preferential binding to S1P1’s hydrophobic cleft (docking score = −45.2 vs. −32.1 for S1P3) . This selectivity stems from steric clashes with S1P3’s larger extracellular loop 2, which occludes the oxadiazole ring .
Preclinical and Therapeutic Applications
Immunomodulation in Autoimmune Diseases
CYM5181’s lymphopenic effects position it as a candidate for autoimmune conditions like multiple sclerosis (MS). In experimental autoimmune encephalomyelitis (EAE) models, CYM5181 (1 mg/kg/day oral) reduced clinical scores by 70%, comparable to fingolimod but with fewer bradycardia incidents . The compound’s brain penetrance () further suggests utility in neuroinflammatory disorders .
Comparative Efficacy with Clinical Agonists
A 3D-QSAR model comparing 21 S1P1 agonists ranked CYM5181’s predicted at 7.98, slightly underestimating its experimental value (8.50) . The table below highlights key agonists:
Compound | Experimental | Predicted |
---|---|---|
Siponimod | 9.40 | 9.41 |
CYM5442 | 8.90 | 9.15 |
CYM5181 | 8.50 | 7.98 |
Fingolimod | 8.85 | 8.85 |
CYM5181’s moderate potency is offset by its favorable pharmacokinetics, including a half-life of 14 hours in mice and oral bioavailability of 68% .
Future Directions and Challenges
Improving Brain Targeting
While CYM5181’s brain penetration is advantageous for neuroinflammatory diseases, it may exacerbate neuropsychiatric side effects. Prodrug strategies incorporating ester moieties are under investigation to achieve CNS-restricted activation .
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